Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate is a benzofuran-derived compound characterized by a 2-carboxylate ester group at position 2 and a 2,5-dimethoxybenzamido substituent at position 3 of the benzofuran core. The synthesis of such compounds typically involves condensation reactions, as exemplified by methods for related derivatives .
Properties
IUPAC Name |
ethyl 3-[(2,5-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-17(13-7-5-6-8-16(13)27-18)21-19(22)14-11-12(24-2)9-10-15(14)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALCOHQBSKXYEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Benzofuran Core Synthesis
The benzofuran scaffold forms the foundation of this compound. A validated method involves cyclocondensation of 2-hydroxybenzaldehyde derivatives with α-halo carbonyl compounds. For instance, ethyl 3-nitrobenzofuran-2-carboxylate—a critical precursor—is synthesized by reacting 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in dimethylformamide (DMF) containing anhydrous potassium carbonate (1.5 equivalents) at 92–94°C for 4 hours. The reaction proceeds via base-catalyzed intramolecular aldolization, yielding the bicyclic ester in 73–85% after crystallization from methanol.
Table 1: Cyclocondensation Conditions for Benzofuran Esters
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2-Hydroxy-5-nitrobenzaldehyde | Ethyl bromoacetate | DMF | 92–94°C | 4 h | 73% |
| 2-Hydroxy-3-methoxybenzaldehyde | Ethyl chloroacetate | DMF | 90–95°C | 6 h | 68% |
Electron-withdrawing groups (e.g., nitro) at position 5 of the benzaldehyde enhance cyclization efficiency by polarizing the carbonyl group. Conversely, methoxy substituents require extended reaction times due to their electron-donating effects.
Nitro Group Reduction to 3-Amino Intermediate
The nitro group at position 3 is reduced to an amine using catalytic hydrogenation. Ethyl 3-nitrobenzofuran-2-carboxylate undergoes hydrogenolysis in a methanol-dimethoxyethane (DME) mixture with 10% palladium-on-carbon (Pd/C) at ambient temperature under 1–3 bar H₂ pressure. Optimizing the substrate-to-catalyst ratio (1:0.13 w/w) achieves 98% conversion to ethyl 3-aminobenzofuran-2-carboxylate.
Critical Parameters for Reduction:
Acylation with 2,5-Dimethoxybenzoyl Chloride
The 3-amino group is acylated using 2,5-dimethoxybenzoyl chloride under Schotten-Baumann conditions. A solution of ethyl 3-aminobenzofuran-2-carboxylate in dichloromethane (DCM) is treated with the acyl chloride (1.2 equivalents) and triethylamine (2.5 equivalents) at 0–5°C, followed by gradual warming to room temperature. The crude product is purified via recrystallization from ethanol-water (4:1), yielding the target amide in 62–70%.
Side Reactions and Mitigation:
- Competitive Ester Hydrolysis: Conducting the reaction below 10°C minimizes nucleophilic attack on the ethyl carboxylate.
- Dimethoxybenzamide Isomerization: Storage under inert atmosphere (N₂) prevents acid-catalyzed rearrangement.
Optimization of Reaction Conditions
Cyclocondensation Catalysis
Anhydrous potassium carbonate outperforms sodium carbonate in cyclocondensation due to its higher basicity and solubility in DMF. Trials with cesium carbonate (Cs₂CO₃) showed accelerated kinetics (3-hour completion) but incurred 15% ester hydrolysis.
Hydrogenation Scalability
Batch hydrogenation at 5 kg scale demonstrated consistent yields (95–97%) using a fixed-bed reactor with Pd/C pellets. Continuous hydrogenation systems reduced catalyst deactivation by 40% compared to batch processes.
Amidation Efficiency
Microwave-assisted acylation (100 W, 80°C, 20 minutes) enhanced reaction rates (90% conversion) but required stringent moisture control to avoid DCM decomposition.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile-water 65:35) confirmed ≥99% purity with tₖ = 8.7 minutes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for various functionalization reactions, making it useful in the development of more complex molecules. The compound can be utilized in:
- Synthesis of Complex Organic Molecules : It can act as an intermediate in the synthesis of other benzofuran derivatives or related compounds.
- Reagent in Organic Transformations : It participates in reactions such as amidation, esterification, and other coupling reactions.
Biology
In biological research, this compound is being investigated for its potential pharmacological activities. Benzofuran derivatives are known for their diverse biological effects, including:
- Antimicrobial Properties : Studies suggest that this compound may exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary studies indicate potential anticancer effects, possibly through the inhibition of specific cancer-related enzymes or pathways.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for further exploration in inflammatory disease models.
Medicine
The medicinal chemistry applications of this compound are promising. Its structure suggests potential interactions with biological targets that could lead to therapeutic applications:
- Lead Compound Development : As a lead compound, it could be modified to enhance efficacy and selectivity against specific diseases.
- Targeting Specific Biological Pathways : Research is ongoing to identify its exact mechanisms of action and potential therapeutic targets.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials and functionalized polymers. Its properties may lend themselves to applications in:
- Organic Electronics : The compound could be explored for use in organic semiconductors or light-emitting diodes (LEDs).
- Material Science : It may serve as a precursor for developing new materials with tailored properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Activity Prediction : The urease inhibition observed in hydrazide derivatives suggests the target compound warrants similar testing.
- Structural Optimization : Substitution patterns (e.g., replacing methoxy with halogens or heterocycles) could balance activity and pharmacokinetics.
- Synthetic Challenges : The steric hindrance of the 2,5-dimethoxybenzamido group may necessitate optimized coupling conditions.
Biological Activity
Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate, a compound with significant potential in medicinal chemistry, has been studied for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the condensation of 2,5-dimethoxybenzoic acid with 3-aminobenzofuran-2-carboxylic acid ethyl ester. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane .
Chemical Structure
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 299.30 g/mol
- CAS Number : 955842-96-3
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Notably, IC₅₀ values ranged from 10 to 30 µM across different cancer cell lines .
This compound likely exerts its biological effects through multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may enhance the cytotoxic effects on tumor cells .
Study on Anticancer Effects
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzofuran derivatives including this compound. They found that this compound exhibited potent activity against human breast cancer cells (MCF-7), with IC₅₀ values significantly lower than those of existing chemotherapeutics .
Antimicrobial Evaluation
A comparative study published in Pharmaceutical Biology assessed the antimicrobial efficacy of various benzofuran derivatives. This compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics like ampicillin .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 10-30 | Induces apoptosis |
| Ethyl 3-(2-methoxybenzamido)benzofuran-2-carboxylate | Antibacterial | >50 | Less effective than the target compound |
| Ethyl 4-(4-methoxyphenyl)benzofuran-2-carboxylate | Antioxidant | 25 | Moderate activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 3-(2,5-dimethoxybenzamido)benzofuran-2-carboxylate, and how are reaction conditions optimized?
- Synthetic Pathway : The compound can be synthesized via multi-step protocols. A common approach involves:
O-Alkylation : Reacting salicylaldehyde derivatives with ethyl bromoacetate in acetonitrile using K₂CO₃ as a base under reflux to form ethyl benzofuran-2-carboxylate intermediates .
Functionalization : Introducing the 2,5-dimethoxybenzamido group via coupling reactions, such as aza-Wittig or nucleophilic acyl substitution, using reagents like benzene isocyanate or activated carbonyl derivatives .
- Optimization : Excess reagents (e.g., 3× ethyl bromoacetate) and prolonged reflux (8+ hours) improve yields. Catalytic hydrogenation (Pd/C) is critical for nitro-to-amine reduction in precursor synthesis .
Q. Which spectroscopic methods are used to confirm the structure of this compound, and what key data validate its purity?
- Characterization Techniques :
- ¹H/¹³C NMR : Assignments of benzofuran protons (δ ~6.8–7.5 ppm) and ester carbonyls (δ ~165–170 ppm) confirm the core structure. Methoxy (δ ~3.8 ppm) and amide (δ ~8.5 ppm) groups validate substituents .
- IR Spectroscopy : Stretching bands for amide (~1650 cm⁻¹) and ester (~1720 cm⁻¹) groups are diagnostic .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) match the calculated molecular weight .
Q. How is the compound evaluated for biological activity, such as enzyme inhibition or anticancer effects?
- In Vitro Assays :
- α-Glucosidase Inhibition : IC₅₀ values are determined using spectrophotometric assays with p-nitrophenyl glucopyranoside as a substrate .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) measure cell viability post-treatment .
Advanced Research Questions
Q. What crystallographic methods resolve the compound’s 3D structure, and how are intermolecular interactions analyzed?
- X-Ray Diffraction : SHELX software refines crystal structures, calculating R factors (<5% for high-quality data). Weak interactions (e.g., C–H⋯O) stabilize packing, with dihedral angles (e.g., 54.23° for aryl twists) quantifying planarity deviations .
- Data Interpretation : Mercury or Olex2 software visualizes Hirshfeld surfaces and interaction networks .
Q. How do reaction mechanisms (e.g., aza-Wittig, Vilsmeier-Haack) influence the synthesis of benzofuran derivatives?
- Aza-Wittig Reaction : Phosphazene intermediates form imine bonds, enabling heterocycle formation. Solvent polarity (e.g., THF vs. DMF) and temperature control regioselectivity .
- Vilsmeier-Haack Formylation : POCl₃-DMF generates electrophilic chloroiminium ions, directing formylation to activated aromatic positions .
Q. How can researchers resolve contradictions in reported yields or bioactivity data across studies?
- Case Analysis : Compare variables:
| Factor | Impact Example |
|---|---|
| Catalyst (Pd/C vs. Pt) | Pd/C gives 91% yield in nitro reduction vs. Pt’s lower efficiency |
| Solvent (EtOH vs. MeCN) | Polar aprotic solvents enhance coupling reaction rates |
Q. What structure-activity relationships (SAR) guide the design of benzofuran derivatives with enhanced bioactivity?
- Key Modifications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
